REACTION_SMILES
|
[CH2:1]([CH2:2][CH3:3])[OH:4].[Cl:5][CH2:6][CH:7]1[CH2:8][O:9]1>>[CH2:1]([CH2:2][CH3:3])[O:4][CH2:8][CH:7]([CH2:6][Cl:5])[OH:9]
|
Name
|
|
Type
|
product
|
Smiles
|
CCCOCC(O)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |